![molecular formula C20H22N4 B15211180 6-Quinolinamine, 2-[(4-phenyl-1-piperazinyl)methyl]- CAS No. 832101-99-2](/img/structure/B15211180.png)
6-Quinolinamine, 2-[(4-phenyl-1-piperazinyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Phenylpiperazin-1-yl)methyl)quinolin-6-amine is a compound of interest in medicinal chemistry due to its potential pharmacological activities. This compound features a quinoline core, which is known for its diverse biological activities, and a phenylpiperazine moiety, which is often found in compounds with central nervous system activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Phenylpiperazin-1-yl)methyl)quinolin-6-amine typically involves the reaction of quinoline derivatives with phenylpiperazine. One common method involves the nucleophilic substitution reaction where a quinoline derivative with a suitable leaving group reacts with 4-phenylpiperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Phenylpiperazin-1-yl)methyl)quinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Potential use as a corrosion inhibitor for metals.
Wirkmechanismus
The mechanism of action of 2-((4-Phenylpiperazin-1-yl)methyl)quinolin-6-amine involves its interaction with specific molecular targets in the body. For instance, it may act as an acetylcholinesterase inhibitor, thereby increasing the levels of acetylcholine in the brain and enhancing cognitive functions . The compound may also interact with other neurotransmitter systems, contributing to its potential anxiolytic and antidepressant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, known for its acetylcholinesterase inhibitory activity.
5-((4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol:
Uniqueness
2-((4-Phenylpiperazin-1-yl)methyl)quinolin-6-amine is unique due to its specific combination of a quinoline core and a phenylpiperazine moiety, which imparts distinct pharmacological properties. Its potential as a multi-target therapeutic agent makes it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
832101-99-2 |
|---|---|
Molekularformel |
C20H22N4 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
2-[(4-phenylpiperazin-1-yl)methyl]quinolin-6-amine |
InChI |
InChI=1S/C20H22N4/c21-17-7-9-20-16(14-17)6-8-18(22-20)15-23-10-12-24(13-11-23)19-4-2-1-3-5-19/h1-9,14H,10-13,15,21H2 |
InChI-Schlüssel |
LANVKIOYLOBIJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=NC3=C(C=C2)C=C(C=C3)N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,2-b]pyridazine, 2-(4-methylphenyl)-6-propoxy-](/img/structure/B15211101.png)



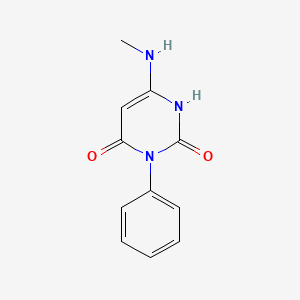
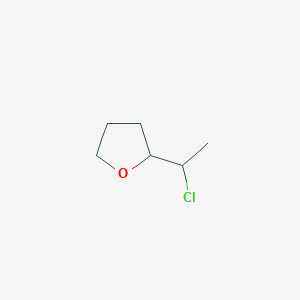
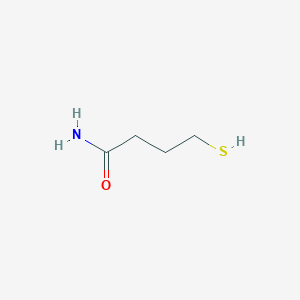
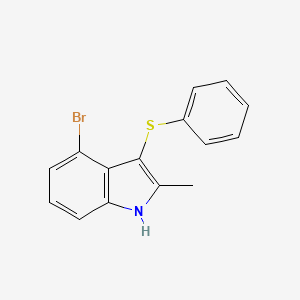
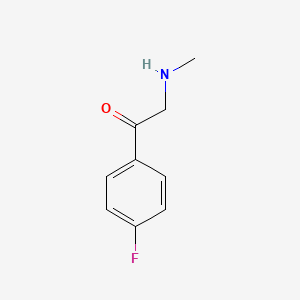
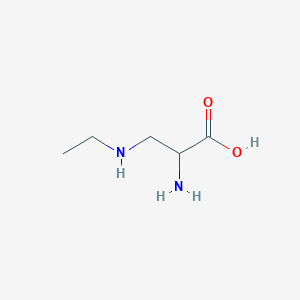

![5-[(Octylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B15211202.png)
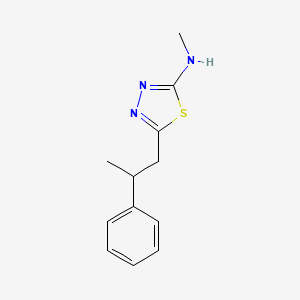
![[(2,5-Dioxooxolan-3-yl)oxy]acetic acid](/img/structure/B15211219.png)
